

Initial Clinical Trial Data for Temafloxacin: A Technical Guide

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Compound of Interest

Compound Name: Temafloxacin

Cat. No.: B1682013

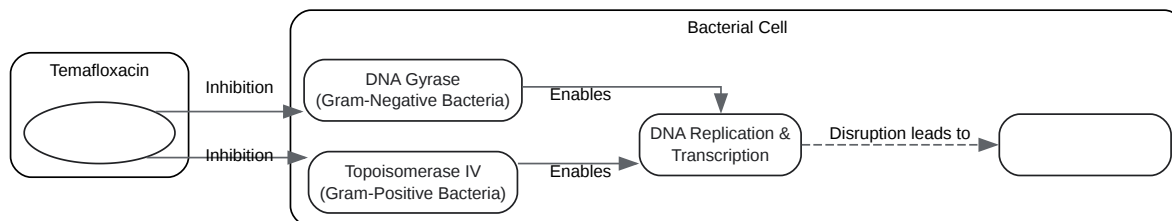
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial clinical trial data for **Temafloxacin**, a fluoroquinolone antibiotic. The information is compiled from early clinical studies and is intended for a scientific audience. This document summarizes key quantitative data in structured tables, details experimental protocols from pivotal trials, and includes visualizations of the drug's mechanism of action and a representative clinical trial workflow.

Mechanism of Action

Temafloxacin, like other fluoroquinolones, exerts its bactericidal effect by interfering with bacterial DNA synthesis. The primary targets are two essential enzymes: DNA gyrase and topoisomerase IV.^[1] In gram-negative bacteria, the principal target is DNA gyrase, while in gram-positive organisms, it is topoisomerase IV.^[1] By inhibiting these enzymes, **Temafloxacin** prevents the relaxation of supercoiled DNA and the separation of replicated daughter DNA strands, leading to a cascade of events that ultimately results in bacterial cell death.



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Figure 1: Mechanism of Action of **Temafloxacin**

Pharmacokinetic Profile

Initial clinical trials established the pharmacokinetic profile of **Temafloxacin** in healthy volunteers and specific patient populations. The drug exhibited good oral absorption and a half-life that supported once or twice-daily dosing.

Table 1: Pharmacokinetic Parameters of Temafloxacin in Healthy Volunteers (Multiple Doses)

Dosage Regimen	Cmax (mg/L)	Tmax (h)	AUC (mg·h/L)	Half-life (h)	Total Clearance (mL/min)	Renal Clearance (mL/min)
100 mg q12h	~1.0	-	-	8.4 (average)	197 (average)	119 (average)
200 mg q12h	~2.0	-	-	8.4 (average)	197 (average)	119 (average)
300 mg q12h	~3.0	-	-	8.4 (average)	197 (average)	119 (average)
400 mg q12h	~4.0	-	-	8.4 (average)	197 (average)	119 (average)
600 mg q12h	6.2 ± 1.8	-	-	8.4 (average)	197 (average)	119 (average)
800 mg q12h	~8.0	-	-	8.4 (average)	197 (average)	119 (average)

Data compiled from multiple-dose studies in healthy volunteers. Cmax values are approximate steady-state peak concentrations.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Pharmacokinetic Parameters in Special Populations

Population	Dosage	Cmax (mg/L)	Half-life (h)	Total Clearance (mL/min)	Key Findings
Impaired Renal Function (CLcr < 10 mL/min)	400 mg single dose	Not significantly affected	24.6 ± 7.3	70 ± 27	Reduced clearance and prolonged half-life.[5][6]
Impaired Hepatic Function (Cirrhosis)	600 mg single dose	No significant difference	-	Significantly lower total and renal clearance	Altered pharmacokinetics primarily due to impaired renal function.[7]

Clinical Efficacy

Temafloxacin demonstrated high rates of clinical and bacteriological success in the treatment of lower respiratory tract infections and urinary tract infections.

Table 3: Clinical and Bacteriological Efficacy in Lower Respiratory Tract Infections (LRTI)

Study	Indication	Temafloxacin Regimen	Comparator Regimen	Temafloxacin Clinical Success Rate	Comparator Clinical Success Rate	Temafloxacin Bacteriological Eradication Rate	Comparator Bacteriological Eradication Rate
Multicenter, Double-Blind[8]	LRTI	600 mg once daily	Ciprofloxacin 500 mg bd	98% (114/116)	97% (117/121)	98% (124/126)	98% (132/135)
Randomized, Double-Blind[9]	LRTI	600 mg q12h	Ciprofloxacin 750 mg q12h	93.8%	93.1%	99.5%	92.5%
Multicenter, Double-Blind[10]	Mild to Moderate LRTI	600 mg twice daily	Ciprofloxacin 500 mg twice daily	91% (58/64)	94% (63/67)	95% (61/64)	94% (63/67)
Pooled Analysis[11]	LRTI in Smokers	300 or 600 mg bid	Ciprofloxacin or Amoxicillin	93.7%	92.5%	99.2%	91.2%
Pooled Analysis[11]	LRTI in Elderly (≥65 years)	300 or 600 mg bid	Ciprofloxacin or Amoxicillin	94.6%	89.3%	97.5%	91.5%

Table 4: Clinical and Bacteriological Efficacy in Urinary Tract Infections (UTI)

Study	Indication	Temafloxacin Regimen	Comparator Regimen	Temafloxacin Clinical Success Rate	Comparator Clinical Success Rate	Temafloxacin Bacteriological Eradication Rate	Comparator Bacteriological Eradication Rate
Randomized, Double-Blind[3]	Uncomplicated UTI	200 or 400 mg once daily	Trimethoprim/Sulfamethoxazole, Ciprofloxacin, or Norfloxacin	99% (305/308)	100% (247/247)	99% (289/292)	96.7% (237/245)

Safety and Tolerability

Across Phase I, II, and III trials, **Temafloxacin** was generally well-tolerated. The most frequently reported adverse events were gastrointestinal in nature.

Table 5: Incidence of Common Adverse Events in Clinical Trials

Study Phase	Temafloxacin Group	Comparator Group (Quinolones)	Comparator Group (Non-Quinolones)	Placebo Group
Phase I	-	-	-	-
Number of Subjects	753	-	-	153
Phase II & III				
Number of Patients	2602	1169	862	-
Gastrointestinal Events	13.4%	15.7%	11.6%	-
Nausea (Uncomplicated UTI)[3]	3.5%	6.5% (Reference Quinolone)	6.6% (Trimethoprim/Sulfamethoxazole)	-
Headache (Uncomplicated UTI)[3]	5.4%	3.7% (Reference Quinolone)	3.1% (Trimethoprim/Sulfamethoxazole)	-
LRTI Study[8]	8.6% (any adverse reaction)	5.8% (Ciprofloxacin)	-	-
Mild to Moderate LRTI Study[10]	43% (dizziness, headache, GI effects)	31% (Ciprofloxacin)	-	-

Data compiled from safety assessments in Phase I, II, and III clinical trials.[12][13]

Experimental Protocols

The following sections outline the methodologies employed in key initial clinical trials of **Temafloxacin**.

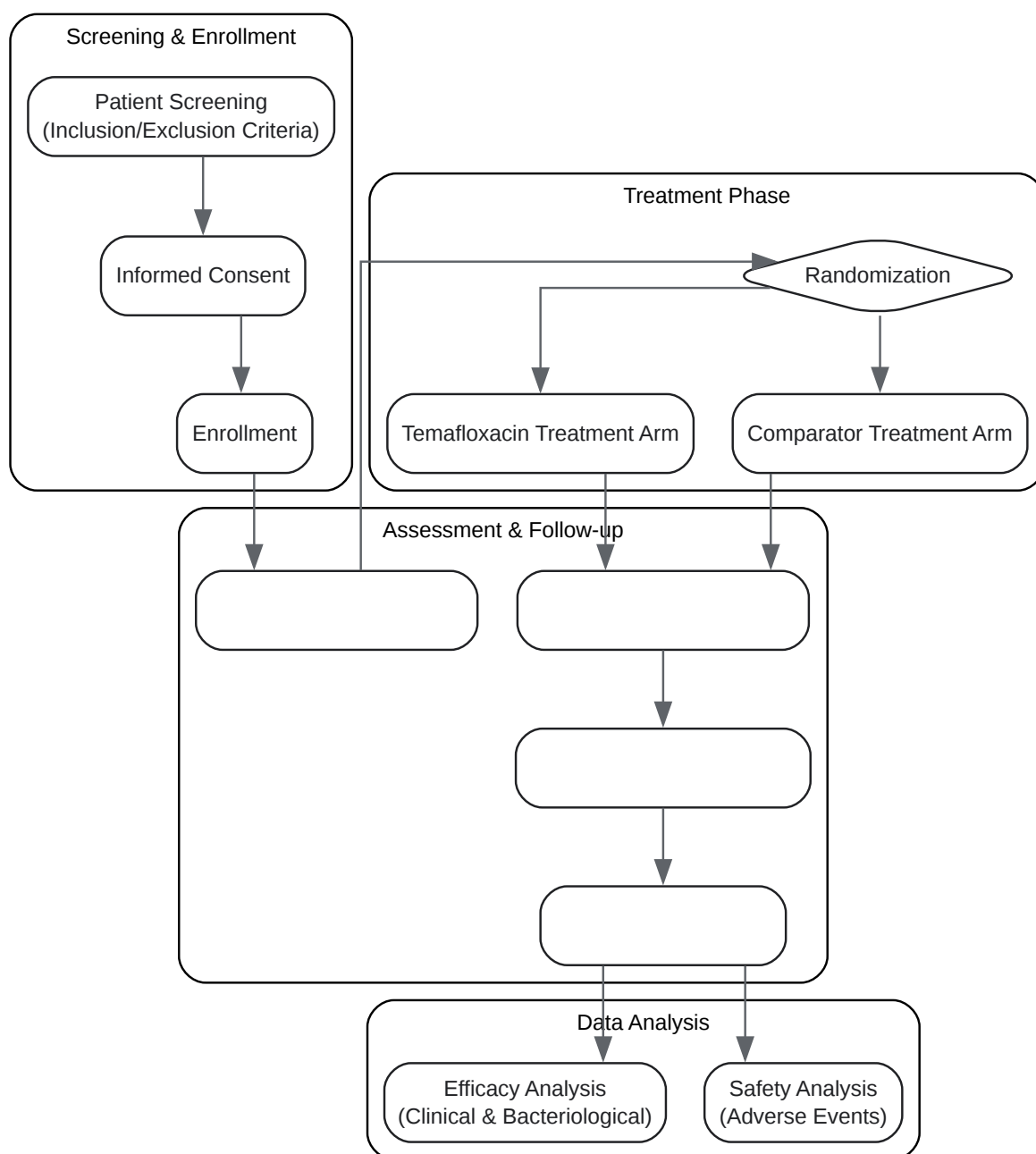
Phase I Multiple-Dose Pharmacokinetics and Tolerance Study in Healthy Volunteers

- Study Design: A randomized, placebo-controlled study.
- Participants: Healthy adult volunteers.
- Treatment Regimen: **Temafloxacin** administered orally every 12 hours for 7 days at doses of 100, 200, 300, 400, 600, and 800 mg.[\[2\]](#)[\[3\]](#)
- Pharmacokinetic Sampling: Blood and urine samples were collected at predefined intervals to determine steady-state plasma concentrations and urinary excretion of **Temafloxacin**.
- Analytical Method: High-performance liquid chromatography (HPLC) was used to quantify **Temafloxacin** concentrations in plasma and urine.
- Safety Monitoring: Included monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Phase III Double-Blind, Randomized Trial in Lower Respiratory Tract Infections

- Study Design: A multicenter, double-blind, randomized clinical trial.[\[8\]](#)
- Participants: Adult patients with clinical and radiological evidence of acute exacerbation of chronic bronchitis or uncomplicated pneumonia.
- Treatment Regimen: **Temafloxacin** 600 mg once daily versus ciprofloxacin 500 mg twice daily for 7 to 14 days.[\[8\]](#)
- Efficacy Assessments:
 - Clinical Evaluation: Conducted before enrollment, during treatment (days 2-5), 1-3 days post-treatment, and 5-9 days post-treatment.[\[8\]](#) Clinical success was defined as cure or improvement of signs and symptoms of infection.

- Bacteriological Evaluation: Sputum samples were collected for culture and susceptibility testing at the same time points as the clinical evaluations to determine the eradication of the baseline pathogen(s).[8]
- Safety Assessment: Adverse events were recorded at each study visit through spontaneous reporting by patients and observations by investigators.



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Figure 2: Representative Clinical Trial Workflow for **Temafloracin**

Drug Interaction Study with Theophylline

- Study Design: An open-label, sequential treatment study.
- Participants: Healthy adult volunteers.
- Methodology: Subjects received a stable, individualized oral dose of controlled-release theophylline to achieve a target plasma concentration. Once at a steady state, **Temafloracin** 600 mg was co-administered orally twice daily for 4-5 days.
- Pharmacokinetic Analysis: Serial blood samples were collected before and during the co-administration of **Temafloracin**. Theophylline concentrations in plasma were measured using HPLC to determine if **Temafloracin** significantly altered theophylline's pharmacokinetic parameters, such as clearance and area-under-the-curve (AUC).
- Key Finding: **Temafloracin** did not significantly interact with theophylline.

Post-Marketing Surveillance and Withdrawal

It is important to note that despite promising initial clinical trial data, **Temafloracin** (marketed as Omniflox) was voluntarily withdrawn from the market in 1992 shortly after its introduction. The withdrawal was prompted by reports of serious adverse events, including a severe autoimmune hemolytic anemia, which were not observed during the pre-market clinical trials. This underscores the critical importance of post-marketing surveillance in fully characterizing the safety profile of a new therapeutic agent.

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